molecular formula C23H16N2O6 B2969322 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide CAS No. 823827-94-7

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide

Cat. No. B2969322
CAS RN: 823827-94-7
M. Wt: 416.389
InChI Key: HQDMINBIRYDSRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide”, the molecular formula is C23H16N2O6 . This indicates that the compound contains 23 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

A study explored the synthesis, antimicrobial, antioxidant, and docking studies of benzofuran derivatives, highlighting their potential as antimicrobial and antioxidant agents. The research demonstrated that certain derivatives exhibited significant antibacterial activity, although none showed antifungal activity. Additionally, these compounds displayed varying degrees of free radical scavenging activity, indicating their potential utility as antioxidants. Docking studies further supported the biological properties of these synthesized compounds (Rashmi et al., 2014).

Antitumor Activity

Another study focused on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, including a compound derived from a process involving 5-chloro-2-nitrobenzoic acid. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant cytotoxic effects, especially towards human monocytic leukemia cells. This suggests the compound's potential as an anticancer agent, highlighting the importance of the structural features for their biological activity (Hour et al., 2007).

Corrosion Inhibition

Research on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study revealed that the presence of methoxy groups enhances inhibition efficiency, offering insights into the application of such compounds in protecting metals from corrosion. This could have significant implications for industrial applications where metal preservation is critical (Mishra et al., 2018).

MAO Inhibitors for Neurodegenerative Disorders

A series of 2-phenylbenzofuran derivatives were synthesized and evaluated as monoamine oxidase (MAO) inhibitors. This research aimed to identify structural features relevant for MAO inhibitory activity and selectivity, finding that methoxy substituents significantly influenced the inhibitory potency. Such compounds could potentially be used in treating neurodegenerative diseases, where MAO inhibitors play a therapeutic role (Delogu et al., 2021).

Future Directions

The future directions for research on “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Benzofuran derivatives, in particular, have attracted attention due to their presence in various natural products and potential biological activities .

properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-15-8-6-7-14(13-15)21(26)22-20(17-10-3-5-12-19(17)31-22)24-23(27)16-9-2-4-11-18(16)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDMINBIRYDSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide

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